

digallic acid working concentration range

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Compound Focus: Digallic Acid

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Digallic Acid Working Concentrations

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of **digallic acid** against two key bacterial enzymes, DNA gyrase and topoisomerase IV, as determined by two different assay methods [1].

Target Enzyme	IC ₅₀ (Gel-Based Assay)	IC ₅₀ (SDFQ Assay)
DNA Gyrase	2 µM	1.9 µM
Topoisomerase IV	8 µM	7.3 µM

For context, the study also found that **digallic acid exhibited antimicrobial activity**, inhibiting the growth of *Staphylococcus aureus* and methicillin-resistant *Staphylococcus aureus* (MRSA). In contrast, simpler gallic acid showed no inhibition of DNA gyrase even at concentrations as high as 500 µM [1].

Experimental Protocol: DNA Gyrase Inhibition

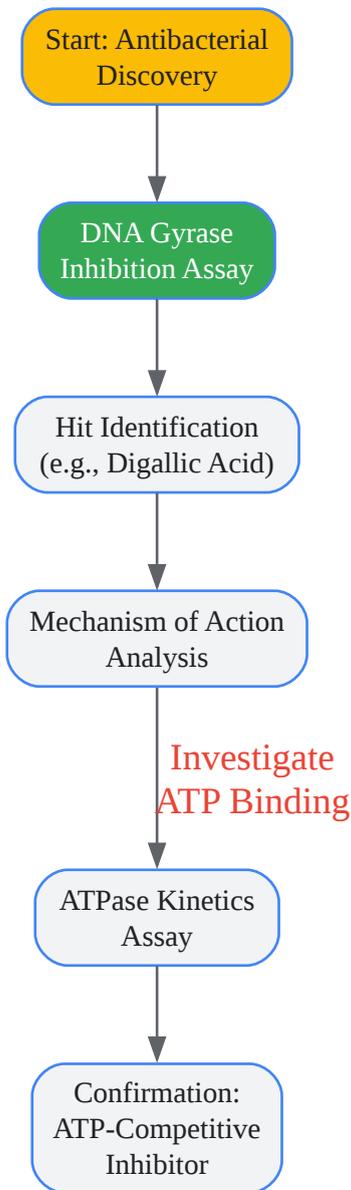
The quantitative data in the table above was generated using the following methodologies, which you can adapt for your experiments.

- 1. Gel-Based DNA Supercoiling Assay:** This method assesses the inhibition of the enzyme's primary function.

- **Principle:** Functional DNA gyrase converts relaxed DNA plasmids into supercoiled forms. Inhibition prevents this conversion, which can be visualized via gel electrophoresis.
- **Procedure:** Incubate relaxed plasmid DNA with DNA gyrase in a suitable reaction buffer (containing ATP and Mg^{2+}) and varying concentrations of **digallic acid**. Stop the reaction and run the products on an agarose gel. The IC_{50} is determined by identifying the concentration at which a 50% reduction in the formation of supercoiled DNA plasmids occurs [1].
- **2. Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay:** This is a more advanced, quantitative method.
 - **Principle:** A plasmid DNA is labeled with a fluorescent dye. When the plasmid is in a relaxed state, fluorescence is high. Upon supercoiling by DNA gyrase, the fluorescence is quenched. An inhibitor prevents this quenching.
 - **Procedure:** Incubate the fluorescently-labeled plasmid with DNA gyrase and **digallic acid**. Monitor the fluorescence intensity in real-time. The IC_{50} is the concentration of **digallic acid** that maintains 50% of the initial fluorescence, indicating 50% inhibition of enzymatic activity [1].

Research Pathway & Mechanism of Action

The following diagram illustrates the role of the DNA gyrase inhibition assay in the broader context of antibacterial drug discovery and the specific mechanism of **digallic acid**.



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Digallic acid functions as a **competitive inhibitor** of the ATPase activity of DNA gyrase. It binds to the ATP-binding site on the GyrB subunit, competing with the natural ATP substrate and preventing the energy-dependent supercoiling of DNA, which is essential for bacterial survival [1].

Key Considerations for Your Experiments

- **Start with a Range:** For initial tests on a new bacterial strain or enzyme, a concentration range of **1 μM to 100 μM** is a reasonable starting point based on the data [1].

- **Confirm with Multiple Assays:** Use more than one type of assay (e.g., both gel-based and kinetic assays) to confirm your findings, as different methods can validate the results [1].
- **Account for Derivatives:** Note that biological activity is highly structure-dependent. For example, while **digallic acid** is potent, **gallic acid is inactive**, and longer alkyl chains on gallate esters (like dodecyl gallate) can increase potency [1].

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References

1. Potent inhibition of bacterial DNA gyrase by digallic acid ... [pmc.ncbi.nlm.nih.gov]

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